Ethyl 2-azaspiro[3.3]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. The unique spirocyclic structure, which consists of a bicyclic system with a nitrogen atom, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This three-step procedure proceeds efficiently with yields up to 90% and diastereoselectivity values up to 98:2 . The general procedure includes:
- Formation of the imine intermediate.
- Addition of the ethyl cyclobutanecarboxylate anion.
- Cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original spirocyclic structure, which can be further utilized in drug development .
Scientific Research Applications
Ethyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Serves as a scaffold for the development of bioactive compounds.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with biological targets, making it a valuable scaffold for drug discovery . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue used in medicinal chemistry.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another analogue with applications in drug design.
Uniqueness
Ethyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its ethyl ester group, which provides additional functionalization options for further chemical modifications. This makes it a versatile scaffold for the development of a wide range of bioactive compounds .
Properties
IUPAC Name |
ethyl 2-azaspiro[3.3]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-9(6-10-7)4-3-5-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZDZZDAYYLPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(CCC2)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.